Lobetyolinin

説明

特性

IUPAC Name |

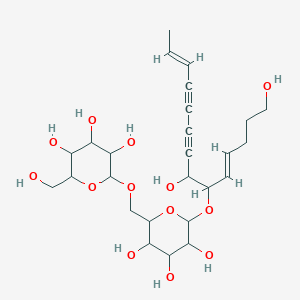

2-[[6-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O13/c1-2-3-4-5-7-10-15(29)16(11-8-6-9-12-27)37-26-24(35)22(33)20(31)18(39-26)14-36-25-23(34)21(32)19(30)17(13-28)38-25/h2-3,8,11,15-35H,6,9,12-14H2,1H3/b3-2+,11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLSOFWVVAOUJI-FWTOVJONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C#CC#CC(C(/C=C/CCCO)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420067 | |

| Record name | Lobetyolinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142451-48-7 | |

| Record name | Lobetyolinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Lobetyolinin's Mechanism of Action: A Technical Guide for Researchers

Introduction

Lobetyolinin, a polyacetylenic glycoside primarily isolated from the roots of Codonopsis pilosula (Dangshen), has emerged as a compound of significant interest in oncological research. Exhibiting potent anti-tumor activities across various cancer models, its mechanism of action is multifaceted, primarily centering on the disruption of cancer cell metabolism and the induction of apoptosis. This technical guide provides an in-depth overview of the molecular pathways influenced by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's therapeutic potential.

Core Mechanism: Inhibition of Glutamine Metabolism and Induction of Apoptosis

The central mechanism of this compound's anticancer activity lies in its ability to inhibit glutamine metabolism, a critical pathway for the proliferation of highly proliferative cancer cells.[1][2] This is achieved through the significant downregulation of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key transporter of glutamine.[1][2] The reduction in glutamine uptake leads to a cascade of events culminating in caspase-dependent apoptosis.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the effects of this compound on cancer cells.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| MKN-45 | Gastric Cancer | 27.74 | [1] |

| MKN-28 | Gastric Cancer | 19.31 | [1] |

| PC-3 | Prostate Cancer | 5.7 | [2] |

| MSTO-211H | Lung Cancer | 11.7 (for Lobetyol) | [2] |

| NCI-H292 | Lung Cancer | 9.6 (for Lobetyol) | [2] |

Table 2: Effects of this compound on Gastric Cancer Cells (MKN-45 and MKN-28)

| Parameter | Concentration (µM) | Effect | Reference |

| Cell Viability | 10, 20, 40 | Dose-dependent reduction | [1] |

| Apoptosis Rate | 10, 20, 40 | Dose-dependent increase | [1] |

| ASCT2 mRNA Expression | 10, 20, 40 | Dose-dependent downregulation | [1] |

| ASCT2 Protein Expression | 10, 20, 40 | Dose-dependent downregulation | [1] |

| Intracellular ATP Production | 20, 40 | Significant inhibition | [1] |

| Bax Protein Expression | 40 | Upregulation | [1] |

| Bcl-2 Protein Expression | 40 | Downregulation | [1] |

| Cleaved Caspase-3 Expression | 40 | Upregulation | [1] |

| Cleaved Caspase-9 Expression | 40 | Upregulation | [1] |

Signaling Pathways

This compound exerts its effects through the modulation of several key signaling pathways.

p53-Mediated Downregulation of ASCT2 in Colon Cancer

In colon cancer cells, this compound's effect is linked to the tumor suppressor protein p53.[3] It appears to influence the translocation of p53 to the nucleus, which in turn transcriptionally represses the expression of ASCT2.[3] This leads to decreased glutamine uptake and subsequent apoptosis.[3] The apoptotic process is further confirmed by the increased expression of pro-apoptotic proteins like Bax and p21, and decreased expression of the anti-apoptotic protein Bcl-2.[3]

References

- 1. Lobetyolin inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Properties of Lobetyolin, an Essential Component of Radix Codonopsis (Dangshen) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lobetyolin induces apoptosis of colon cancer cells by inhibiting glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Lobetyolinin: A Technical Whitepaper for Researchers

Foreword: This document provides a comprehensive overview of the current scientific understanding of the biological activities of Lobetyolinin, a polyacetylene compound isolated from Codonopsis species. Given the limited specific research on this compound, this paper also extensively reviews the activities of its close structural analog, Lobetyolin, to provide a foundational context and suggest potential avenues for future investigation into this compound's therapeutic potential.

Introduction

This compound is a polyacetylene glycoside, specifically the bis-glucosylated form of the aglycone lobetyol, primarily found in the roots of plants from the Codonopsis genus, a staple in Traditional Chinese Medicine.[1][2][3][4] These plants are traditionally used for a variety of therapeutic purposes, including enhancing vital energy ("Qi"), improving immune function, and treating gastrointestinal ailments.[1][4] Modern pharmacological studies have begun to validate these traditional uses, identifying polyacetylenes like this compound and its mono-glucosylated counterpart, Lobetyolin, as key bioactive constituents responsible for antitumor, antioxidant, anti-inflammatory, and immunomodulatory effects.[5][6]

Despite being identified as a significant component of Codonopsis Radix, this compound remains substantially less studied than Lobetyolin.[4] This whitepaper aims to synthesize the available data on this compound and to extrapolate its potential biological activities and mechanisms of action based on the more extensive research conducted on Lobetyolin.

Comparative Phytochemistry

This compound, Lobetyolin, and their aglycone, Lobetyol, share a common polyacetylene core structure. The key difference lies in their glycosylation, which significantly influences their solubility and bioavailability.[7]

-

Lobetyol: The aglycone base.

-

Lobetyolin: The mono-β-D-glucopyranosyl derivative of Lobetyol.[4]

-

This compound: The bis-glucosylated derivative, with a Glc-(1→6)-Glc disaccharide (β-d-glucopyranosyl-(1→6)-β-d-glucopyranoside) moiety.[4]

This structural similarity suggests that these compounds may share overlapping biological activities and mechanisms of action.

Biological Activities and Mechanisms of Action

While specific data for this compound is sparse, the known biological activities of Lobetyolin provide a strong foundation for predicting its potential therapeutic effects.

Anticancer Activity

The most extensively studied bioactivity of this class of compounds is their anticancer potential.

Mechanism of Action (primarily based on Lobetyolin studies):

The primary anticancer mechanism identified for Lobetyolin is the inhibition of glutamine metabolism in cancer cells.[1][2][3] This is achieved through the downregulation of the amino acid transporter ASCT2 (Alanine-Serine-Cysteine Transporter 2), which is often overexpressed in highly proliferative tumors to meet their increased demand for glutamine.[1][2][3] The inhibition of glutamine uptake leads to cancer cell apoptosis and a reduction in tumor growth.[1][2][3] This process is reportedly dependent on the tumor suppressor protein p53.[1][4] Lobetyolin has been shown to block the transport of p53 to the nucleus, which in turn modulates the expression of genes involved in glutamine metabolism and apoptosis.[1][4]

Another identified mechanism is the activation of the MAPK (Mitogen-Activated Protein Kinase) pathway , which has been shown to induce cell cycle arrest and apoptosis in gastric cancer cells.[1][4] Extracts of Codonopsis, containing these polyacetylenes, have also been shown to inhibit autophagy in colon cancer cells through the activation of the NF-κB pathway , leading to apoptosis.[1][4]

Putative Anticancer Signaling Pathway for this compound (inferred from Lobetyolin)

Caption: Putative anticancer mechanism of this compound based on Lobetyolin studies.

Anti-inflammatory and Antioxidant Activity

Lobetyolin has demonstrated modest anti-inflammatory properties.[4] Polyacetylene glycosides, as a class, are known to possess anti-inflammatory effects, with some acting as potent inhibitors of cyclooxygenase-2 (COX-2).[4]

Both Lobetyol and Lobetyolin are recognized as antioxidant compounds.[4] A specific mechanism identified for Lobetyolin is the inhibition of xanthine oxidase (XO), an enzyme involved in the production of uric acid and reactive oxygen species.[4] This inhibition of XO can help to control oxidative stress.[4]

Cardioprotective Effects

Lobetyolin has been shown to have cardioprotective and anti-arrhythmic activities in experimental models.[4] This effect may be linked to the ability of related polyacetylene compounds to modulate lipid metabolism.[4]

Quantitative Data

The majority of available quantitative data, such as IC50 values, pertains to Lobetyol and Lobetyolin. There is a notable absence of such data for this compound in the reviewed literature.

| Compound | Cell Line | Activity | IC50 Value (µM) | Reference |

| Lobetyol | MSTO-211H (Lung Cancer) | Cytotoxicity | 11.7 | [4] |

| Lobetyol | NCI-H292 (Lung Cancer) | Cytotoxicity | 9.6 | [4] |

| Isolobetyol | MSTO-211H (Lung Cancer) | Cytotoxicity | 12.36 | [1] |

| Isolobetyol | NCI-H292 (Lung Cancer) | Cytotoxicity | 9.31 | [1] |

| This compound | - | - | Not Available | - |

Note: The table highlights the lack of specific quantitative data for this compound.

Experimental Protocols

In Vitro Anticancer Assays

-

Cell Culture: Human cancer cell lines (e.g., HCT116 colon cancer, MKN45 gastric cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Proliferation Assay: Cell proliferation can be assessed using MTT or similar colorimetric assays. Cells are seeded in 96-well plates, treated with varying concentrations of the test compound (e.g., 10-40 µM for Lobetyolin) for a specified period (e.g., 24-72 hours), and cell viability is measured spectrophotometrically.

-

Apoptosis Analysis: Apoptosis can be detected by flow cytometry using Annexin V and propidium iodide staining. Caspase activity assays can also be performed to confirm the induction of caspase-dependent apoptosis.

-

Western Blot Analysis: To investigate the mechanism of action, protein expression levels of key signaling molecules (e.g., ASCT2, p53, cleaved caspases, MAPK pathway proteins) are analyzed by Western blotting.

-

Glutamine Uptake Assay: The effect on glutamine metabolism can be determined by measuring the uptake of radiolabeled glutamine in treated versus untreated cells.

In Vivo Anticancer Studies

-

Xenograft Mouse Model: Human cancer cells (e.g., HCT116) are subcutaneously injected into immunodeficient mice.

-

Treatment: Once tumors are established, mice are treated with the test compound (e.g., intraperitoneal injections of 10-40 mg/kg Lobetyolin) or a vehicle control.

-

Tumor Growth Measurement: Tumor volume is measured regularly throughout the study.

-

Immunohistochemistry: At the end of the study, tumors are excised, and protein expression of key markers (e.g., ASCT2) is analyzed by immunohistochemistry.

Experimental Workflow for Anticancer Evaluation

Caption: A typical experimental workflow for evaluating anticancer properties.

Conclusion and Future Directions

This compound is a bioactive polyacetylene with potential therapeutic applications, as suggested by its structural similarity to the more extensively studied Lobetyolin. The anticancer, anti-inflammatory, antioxidant, and cardioprotective effects observed for Lobetyolin provide a strong rationale for investigating this compound for similar activities.

There is a clear and urgent need for dedicated research on this compound to:

-

Elucidate its specific biological activities through a comprehensive screening of its effects on various cell lines and in animal models.

-

Determine its mechanisms of action by investigating its effects on key signaling pathways.

-

Obtain quantitative data , such as IC50 and EC50 values, to accurately assess its potency.

-

Conduct comparative studies with Lobetyol and Lobetyolin to understand the influence of glycosylation on bioactivity.

Such research will be crucial in unlocking the full therapeutic potential of this compound and could lead to the development of novel drugs for a range of diseases.

References

- 1. Anticancer Properties of Lobetyolin, an Essential Component of Radix Codonopsis (Dangshen) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Properties of Lobetyolin, an Essential Component of Radix Codonopsis (Dangshen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. html.rhhz.net [html.rhhz.net]

- 4. Effects of lobetyolin on xanthine oxidase activity in vitro and in vivo: weak and mixed inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The in vitro/in vivo metabolic pathways analysis of lobetyol, lobetyolin, and this compound, three polyacetylenes from Codonopsis Radix, by UHPLC-Q/TOF-MS and UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Lobetyolinin signaling pathways

An In-depth Technical Guide to the Core Signaling Pathways of Lobetyolinin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a polyacetylene glycoside primarily isolated from the roots of Codonopsis pilosula (Dangshen), is a bioactive compound of significant interest in pharmacological research.[1][2][3][4] Traditionally used in Chinese medicine, Codonopsis pilosula is recognized for its wide range of therapeutic properties, including enhancing immune function and its anti-inflammatory, antioxidant, and anti-tumor effects.[][6] This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound and its closely related analogue, Lobetyolin, with a focus on its anti-cancer mechanisms. While research into its neuroprotective and anti-inflammatory roles is still emerging, this document will also touch upon the known pathways of related compounds from Codonopsis pilosula to suggest potential avenues for future investigation.

For clarity, it is important to distinguish between this compound and Lobetyolin. This compound is a bis-glucosylated form of the polyacetylenic compound lobetyol, while Lobetyolin is the mono-glucosylated form.[2][4] Much of the current in-depth mechanistic research has been conducted on Lobetyolin; however, the findings are widely considered to be of high relevance to this compound due to their structural similarity.

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| Lobetyolin | 136085-37-5 | C20H28O8 | 396.43 g/mol |

| This compound | 142451-48-7 | C26H38O13 | 558.57 g/mol |

Core Signaling Pathways in Cancer

The primary anti-cancer mechanism of Lobetyolin involves the induction of apoptosis in cancer cells through the disruption of glutamine metabolism. This is orchestrated through a multi-faceted signaling cascade involving the downregulation of the ASCT2 transporter and modulation of the AKT/GSK3β/c-Myc and p53 pathways.

Inhibition of Glutamine Metabolism via ASCT2 Downregulation

A key target of Lobetyolin in cancer cells is the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a sodium-dependent neutral amino acid transporter responsible for glutamine uptake.[1][4][7] Cancer cells often exhibit glutamine addiction, relying on a steady influx of this amino acid to fuel proliferation and maintain redox balance.[6][8]

Lobetyolin has been shown to significantly reduce both the mRNA and protein expression of ASCT2 in a dose-dependent manner in various cancer cell lines, including gastric, colon, and breast cancer.[][6][9] This downregulation of ASCT2 leads to a reduction in intracellular glutamine levels, thereby starving the cancer cells of a critical nutrient and triggering a cascade of apoptotic events.[6][8]

Modulation of the AKT/GSK3β/c-Myc Signaling Axis

The downregulation of ASCT2 by Lobetyolin is, in part, mediated by the AKT/GSK3β/c-Myc signaling pathway.[][8] The transcription factor c-Myc is a known regulator of ASCT2 expression.[9] Lobetyolin treatment leads to a decrease in the phosphorylation of AKT at Ser473 and GSK3β at Ser9, which in turn promotes the phosphorylation of c-Myc at Thr58, marking it for degradation.[8] The resulting decrease in c-Myc protein levels leads to reduced transcriptional activation of the ASCT2 gene.[8][9]

Induction of p53-Dependent Apoptosis

The tumor suppressor protein p53 plays a crucial role in the apoptotic process initiated by Lobetyolin.[6] Studies have shown that Lobetyolin promotes the translocation of p53 from the cytoplasm to the nucleus.[10] In the nucleus, p53 can upregulate the expression of pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards apoptosis.[10] The inhibition of p53 has been demonstrated to attenuate the apoptotic effects of Lobetyolin, confirming the p53-dependent nature of this pathway.[6]

This p53-dependent mechanism is also linked to the regulation of glutamine metabolism, suggesting a complex interplay between these signaling pathways.[6]

Activation of the MAPK Signaling Pathway

There is also evidence to suggest that the Mitogen-Activated Protein Kinase (MAPK) pathway is involved in Lobetyolin-induced apoptosis.[1][4] Specifically, activation of the MAPK pathway has been observed in gastric cancer cells treated with Lobetyolin, leading to cell cycle arrest and apoptosis.[1][4] However, the precise upstream and downstream effectors of Lobetyolin within the MAPK cascade require further elucidation.

Potential Neuroprotective and Anti-inflammatory Signaling Pathways

While the anti-cancer mechanisms of Lobetyolin are relatively well-documented, the specific signaling pathways of this compound in neuroprotection and anti-inflammation are less clear and represent an emerging area of research. However, studies on extracts of Codonopsis pilosula and other related compounds provide insights into potential mechanisms.

Neuroprotection: Polysaccharides from Codonopsis pilosula have been shown to exert neuroprotective effects against Aβ-induced damage by modulating the p38MAPK signaling pathway and regulating the expression of apoptosis-related factors like Bax and Bcl-2.[11][12] Additionally, other bioactive components of Codonopsis pilosula have been found to protect against oxidative stress by inhibiting the PI3K/Akt signaling pathway.[13] It is plausible that this compound may also engage these or similar pathways, such as the Nrf2 pathway, a key regulator of the antioxidant response, to confer neuroprotection.

Anti-inflammation: Extracts from Codonopsis pilosula have demonstrated anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and by inhibiting the NF-κB signaling pathway in macrophages.[3][14] Given that many natural flavonoids and glycosides exert their anti-inflammatory effects through NF-κB and MAPK pathways, it is a strong possibility that this compound shares these mechanisms.

Quantitative Data

The following tables summarize key quantitative data from studies on Lobetyolin.

Table 1: In Vitro Cytotoxicity of Lobetyolin in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| MKN-45 | Gastric Cancer | 27.74 | 24 h | [8] |

| MKN-28 | Gastric Cancer | 19.31 | 24 h | [8] |

| HCT116 | Colon Cancer | ~20-40 (effective range) | 24 h | [10][15] |

| MDA-MB-231 | Breast Cancer | Not specified | 24 h | [9] |

| MDA-MB-468 | Breast Cancer | Not specified | 24 h | [9] |

Table 2: Effect of Lobetyolin on Key Signaling Proteins and Glutamine Metabolism

| Parameter | Cell Line | Lobetyolin Conc. (µM) | Effect | Reference |

| ASCT2 Protein | MKN-45, MKN-28 | 10, 20, 40 | Dose-dependent decrease | [8] |

| p-AKT (Ser473) | MKN-45, MKN-28 | 10, 20, 40 | Dose-dependent decrease | [8] |

| p-GSK3β (Ser9) | MKN-45, MKN-28 | 10, 20, 40 | Dose-dependent decrease | [8] |

| c-Myc Protein | MKN-45, MKN-28 | 10, 20, 40 | Dose-dependent decrease | [8] |

| Bax Protein | HCT116 | 40 | Increased expression | [10] |

| Bcl-2 Protein | HCT116 | 40 | Decreased expression | [10] |

| Cleaved Caspase-3 | HCT116 | 10, 20, 40 | Dose-dependent increase | [15] |

| Cleaved Caspase-7 | HCT116 | 10, 20, 40 | Dose-dependent increase | [15] |

| Cleaved PARP | HCT116 | 10, 20, 40 | Dose-dependent increase | [15] |

| Glutamine Level | HCT116 | 40 | Decreased | [10] |

| ATP Level | HCT116 | 40 | Decreased | [10] |

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the signaling pathways of this compound. For precise details, it is recommended to consult the full-text of the cited literature.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines such as MKN-45, MKN-28 (gastric), HCT116 (colon), MDA-MB-231, and MDA-MB-468 (breast) are commonly used.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: this compound (or Lobetyolin) is dissolved in a suitable solvent like DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treating the cells for specified time periods (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of approximately 3 x 10³ to 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration.

-

Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

-

Culture and treat cells with this compound as described above.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in binding buffer provided with the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., ASCT2, p-AKT, p-GSK3β, c-Myc, Bax, Bcl-2, cleaved caspase-3, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Reverse Transcription-Quantitative PCR (RT-qPCR)

-

Isolate total RNA from treated cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix and primers specific for the target genes (e.g., ASCT2, p53, Bax, Bcl-2) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

The relative gene expression is calculated using the 2^-ΔΔCt method.

Conclusion and Future Directions

This compound and its analogue Lobetyolin have demonstrated significant anti-cancer activity, primarily through the disruption of glutamine metabolism and the induction of apoptosis via the ASCT2/AKT/GSK3β/c-Myc and p53 signaling pathways. The available data strongly support their potential as therapeutic agents in oncology.

However, the full spectrum of this compound's pharmacological activities and its mechanisms of action are yet to be fully elucidated. The neuroprotective and anti-inflammatory properties suggested by studies on Codonopsis pilosula extracts warrant direct investigation to determine the specific role and signaling pathways of this compound in these contexts. Future research should focus on:

-

Elucidating the detailed mechanisms of this compound in neuroprotection and anti-inflammation , with a focus on pathways such as NF-κB, MAPK, and Nrf2.

-

Conducting comparative studies to delineate any functional differences between Lobetyolin and this compound.

-

In vivo studies to validate the efficacy and safety of this compound in animal models of various diseases.

-

Pharmacokinetic and pharmacodynamic studies to assess the bioavailability and therapeutic window of this compound.

A deeper understanding of these aspects will be crucial for the translation of this compound from a promising natural compound to a clinically viable therapeutic agent.

References

- 1. html.rhhz.net [html.rhhz.net]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Properties of Lobetyolin, an Essential Component of Radix Codonopsis (Dangshen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Properties of Lobetyolin, an Essential Component of Radix Codonopsis (Dangshen) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Lobetyolin | CAS:136085-37-5 | Manufacturer ChemFaces [chemfaces.com]

- 8. Lobetyolin inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of lobetyolin as a major antimalarial constituent of the roots of Lobelia giberroa Hemsl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chembk.com [chembk.com]

- 12. This compound | C26H38O13 | CID 5459227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. invivochem.net [invivochem.net]

- 14. This compound CAS#: 142451-48-7 [chemicalbook.com]

- 15. Lobetyolin induces apoptosis of colon cancer cells by inhibiting glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Elucidation and Biological Significance of Lobetyolinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobetyolinin, a C26 polyacetylene glycoside first isolated from the roots of Codonopsis pilosula, represents a class of natural products with burgeoning interest in the scientific community. As a bis-glucosylated derivative of lobetyol, its intricate structure and potential biological activities warrant a detailed examination. This technical guide provides a comprehensive overview of the structure of this compound, including its detailed spectroscopic data, a thorough experimental protocol for its isolation, and an exploration of its known and putative signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis, and key conceptual frameworks are visualized using Graphviz diagrams to facilitate understanding for researchers in drug discovery and natural product chemistry.

Chemical Structure and Properties

This compound is characterized by a 14-carbon polyacetylene aglycone, lobetyol, which is glycosidically linked to a disaccharide. The systematic IUPAC name for this compound is 2-[[6-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1].

| Property | Value | Reference |

| Molecular Formula | C26H38O13 | [1] |

| Molecular Weight | 558.57 g/mol | |

| CAS Number | 142451-48-7 | [1] |

| Appearance | White to off-white solid | |

| Source | Roots of Codonopsis pilosula |

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound has been elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, critical for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound (CD3OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 1 | 3.58 | m | |

| 2 | 2.15 | m | |

| 3 | 1.55 | m | |

| 4 | 5.50 | dt | 15.4, 6.2 |

| 5 | 5.95 | dd | 15.4, 5.8 |

| 6 | 4.10 | m | |

| 7 | 4.45 | d | 6.9 |

| 12 | 6.20 | dq | 15.8, 6.8 |

| 13 | 5.65 | dt | 15.8, 1.5 |

| 14 | 1.70 | d | 6.8 |

| Inner Glucose | |||

| 1' | 4.35 | d | 7.8 |

| 2' | 3.20 | m | |

| 3' | 3.35 | m | |

| 4' | 3.30 | m | |

| 5' | 3.40 | m | |

| 6'a | 3.90 | dd | 11.8, 2.2 |

| 6'b | 3.70 | dd | 11.8, 5.5 |

| Outer Glucose | |||

| 1'' | 4.50 | d | 7.8 |

| 2'' | 3.25 | m | |

| 3'' | 3.38 | m | |

| 4'' | 3.32 | m | |

| 5'' | 3.45 | m | |

| 6''a | 3.85 | dd | 11.8, 2.2 |

| 6''b | 3.65 | dd | 11.8, 5.5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CD3OD)

| Position | δC (ppm) |

| Aglycone | |

| 1 | 61.5 |

| 2 | 35.4 |

| 3 | 29.8 |

| 4 | 130.5 |

| 5 | 132.0 |

| 6 | 80.1 |

| 7 | 69.8 |

| 8 | 75.2 |

| 9 | 78.5 |

| 10 | 72.8 |

| 11 | 85.1 |

| 12 | 110.2 |

| 13 | 146.5 |

| 14 | 18.2 |

| Inner Glucose | |

| 1' | 104.2 |

| 2' | 75.1 |

| 3' | 78.0 |

| 4' | 71.8 |

| 5' | 77.9 |

| 6' | 69.9 |

| Outer Glucose | |

| 1'' | 104.8 |

| 2'' | 75.3 |

| 3'' | 78.2 |

| 4'' | 72.0 |

| 5'' | 78.1 |

| 6'' | 62.9 |

Mass Spectrometry and Infrared Spectroscopy Data

Table 3: Mass Spectrometry and Infrared (IR) Spectroscopic Data for this compound

| Spectroscopic Method | Observed Peaks/Bands | Interpretation |

| HRESIMS | m/z 581.2312 [M+Na]⁺ | Corresponds to the sodium adduct of C26H38O13 |

| IR (KBr) | 3400 cm⁻¹ | O-H stretching (hydroxyl groups) |

| 2925 cm⁻¹ | C-H stretching (alkane) | |

| 2250, 2150 cm⁻¹ | C≡C stretching (alkyne) | |

| 1650 cm⁻¹ | C=C stretching (alkene) | |

| 1075 cm⁻¹ | C-O stretching (glycosidic bond) |

Experimental Protocols

Isolation of this compound from Codonopsis pilosula

The following protocol is a generalized procedure based on established methods for the isolation of polyacetylene glycosides from Codonopsis pilosula.

Methodology:

-

Extraction: The air-dried and powdered roots of Codonopsis pilosula are extracted with 70% aqueous acetone at room temperature.

-

Concentration and Partitioning: The extract is concentrated under reduced pressure to remove acetone. The resulting aqueous suspension is then partitioned with ethyl acetate (EtOAc) to remove nonpolar compounds. The aqueous layer is retained.

-

Macroporous Resin Chromatography: The aqueous phase is subjected to column chromatography on a D101 macroporous resin. The column is first washed with water to remove sugars and other highly polar impurities, followed by elution with a stepwise gradient of ethanol (EtOH) in water (e.g., 30%, 50%, 70%, 95% EtOH). Fractions are monitored by thin-layer chromatography (TLC).

-

Silica Gel Chromatography: The ethanol fractions containing the target compounds are combined, concentrated, and subjected to silica gel column chromatography. Elution is performed with a gradient of chloroform (CHCl3) and methanol (MeOH).

-

Size Exclusion Chromatography: Fractions enriched with this compound are further purified by size exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase.

-

Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase gradient of acetonitrile (MeCN) and water.

Biological Activity and Signaling Pathways

While research on the specific molecular mechanisms of this compound is still emerging, studies on its aglycone, lobetyol, and the closely related mono-glucoside, lobetyolin, provide significant insights into its potential biological activities and the signaling pathways it may modulate.

Anticancer Activity (Putative)

Lobetyolin has demonstrated anticancer effects in various cancer cell lines. It is hypothesized that this compound may share similar mechanisms of action. The proposed pathway involves the modulation of key signaling cascades that regulate cell proliferation, apoptosis, and metabolism.

References

Lobetyolinin: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyolinin, a polyacetylene glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-tumor and anti-inflammatory activities. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction, isolation, and quantification. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Campanulaceae family. The most prominent and commercially utilized source is Codonopsis pilosula, commonly known as Dang Shen in traditional Chinese medicine. Other notable sources include Platycodon grandiflorum (Balloon Flower) and various species of the Lobelia genus.

Quantitative Distribution of this compound

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical origin, and harvesting time. The following table summarizes the reported content of this compound in various natural sources.

| Plant Species | Plant Part | This compound Content (mg/g of dry weight) | Reference |

| Codonopsis pilosula | Root | 0.035 - 1.314 | [1] |

| Codonopsis tangshen | Root | 0.0403 - 0.9667 | [2] |

| Platycodon grandiflorum | Root | ~0.14 | [3] |

| Lobelia chinensis | Whole plant | up to 0.436 | [4] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

Extraction Methodologies

Several methods have been developed for the extraction of this compound from plant materials. The choice of method depends on factors such as extraction efficiency, cost, and environmental considerations.

Traditional solvent extraction remains a widely used method. A detailed protocol adapted from a patented method is provided below.[5]

Experimental Protocol: Enzymatic-Assisted Solvent Extraction of this compound from Codonopsis pilosula

-

Material Preparation: The roots of Codonopsis pilosula are washed, dried, and pulverized to a coarse powder.

-

Enzymatic Hydrolysis: The powdered material is mixed with an equal volume of water and a bio-enzyme (e.g., cellulase). The mixture is incubated at a controlled temperature for 3-5 hours to break down cell walls and enhance the release of intracellular components.

-

Ethanol Extraction: A 70-90% ethanol solution (4-7 times the volume of the mixture) is added, and the mixture is refluxed for 2-3 cycles.

-

Concentration: The ethanol extract is collected and concentrated under reduced pressure to recover the solvent.

-

Liquid-Liquid Extraction: The concentrated aqueous extract is then subjected to liquid-liquid extraction with n-butanol. The n-butanol fractions are collected.

-

Crude Extract Preparation: The n-butanol is removed under reduced pressure, and the resulting residue is dried to yield the crude extract containing this compound.

Supercritical CO2 extraction is a green and efficient alternative to traditional solvent extraction.

Experimental Protocol: Supercritical CO2 Extraction of this compound from Codonopsis pilosula

-

Material Preparation: Dried and powdered roots of Codonopsis pilosula (40-60 mesh) are packed into the extraction vessel.

-

Extraction Parameters:

-

Pressure: 30 MPa

-

Temperature: 60°C

-

CO2 Flow Rate: 2 L/min

-

Co-solvent: Ethanol (1 mL/min)

-

Extraction Time: 100 minutes

-

-

Collection: The extract is collected in a separator by depressurizing the supercritical fluid.

Purification Methodologies

The crude extract obtained from the initial extraction is a complex mixture of compounds. Further purification is necessary to isolate this compound with high purity.

Column chromatography is a fundamental technique for the separation of compounds from a mixture.

Experimental Protocol: Purification of this compound using Column Chromatography

-

Adsorbent Preparation: A chromatography column is packed with a suitable adsorbent, such as silica gel or macroporous adsorbent resin (e.g., HPD-110).[5]

-

Sample Loading: The crude extract is dissolved in a minimal amount of an appropriate solvent and loaded onto the column.

-

Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of petroleum ether and ethyl acetate can be used on a silica gel column. Fractions are collected sequentially.

-

Fraction Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

-

Concentration: Fractions rich in this compound are pooled and the solvent is evaporated to yield a purified extract.

For obtaining high-purity this compound, preparative HPLC is the method of choice.

Experimental Protocol: Preparative HPLC for this compound Purification

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed.

-

Injection: The enriched fraction from column chromatography is dissolved in the mobile phase and injected into the preparative HPLC system.

-

Detection: The eluent is monitored at a specific wavelength (e.g., 267 nm) to detect the peak corresponding to this compound.[4]

-

Fraction Collection: The fraction containing the this compound peak is collected.

-

Final Product: The solvent is removed from the collected fraction to obtain pure this compound.

Analytical Methods for Quantification

Accurate quantification of this compound is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique.

Experimental Protocol: HPLC Analysis of this compound

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[2]

-

Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.5% acetic acid). A typical gradient could be a linear increase of acetonitrile from 10% to 40% over 25 minutes.[2][4]

-

Flow Rate: 1.0 mL/min.[4]

-

Quantification: A calibration curve is generated using a certified reference standard of this compound. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and purification of this compound from its natural sources.

Caption: General workflow for the isolation of this compound.

Signaling Pathway

This compound has been shown to exert its anticancer effects by modulating specific signaling pathways. The diagram below illustrates the proposed mechanism involving the downregulation of the ASCT2 transporter.

Caption: Proposed signaling pathway of this compound's anticancer activity.

Conclusion

This technical guide provides a comprehensive overview of the natural sources of this compound and detailed protocols for its isolation and analysis. The presented information, including quantitative data and experimental workflows, is intended to facilitate further research and development of this promising natural compound. The elucidation of its mechanism of action through specific signaling pathways opens new avenues for its potential therapeutic applications. As research in this field continues to evolve, the methodologies and data presented here will serve as a foundational resource for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 4. [Determination of two polyacetylenes in Herba Lobeliae Chinensis by HPLC analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetylenes and fatty acids from Codonopsis pilosula - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lobetyolinin and its Relation to Lobetyolin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of lobetyolinin and its structural analog, lobetyolin, two polyacetylene glycosides predominantly isolated from the medicinal plant Codonopsis pilosula. It details their chemical relationship, extraction and purification methodologies, and known biological activities, with a focus on their therapeutic potential. This document summarizes quantitative data on their bioactivities, presents detailed experimental protocols for their study, and visualizes key signaling pathways and experimental workflows.

Introduction

Lobetyolin and this compound are naturally occurring polyacetylene compounds that have garnered significant interest in the scientific community for their diverse pharmacological properties.[1] Primarily extracted from the roots of Codonopsis pilosula (Dangshen), a plant widely used in traditional Chinese medicine, these compounds are being investigated for their potential therapeutic applications.[2] This guide aims to provide a detailed technical resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structures and Relationship

Lobetyolin and this compound are glycosidic derivatives of the aglycone, lobetyol. Their structural relationship is defined by the nature of the sugar moiety attached to the polyacetylenic backbone.

-

Lobetyol: The basic C14 polyacetylenic aglycone.

-

Lobetyolin: A mono-glucoside of lobetyol, where a single glucose unit is attached to the aglycone.[1]

-

This compound: A bis-glucoside of lobetyol, characterized by the presence of a disaccharide, specifically an isomaltose (6-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside) moiety, linked to the aglycone.[3]

The addition of these sugar moieties significantly influences the solubility and bioavailability of the compounds, which in turn can affect their biological activity.

Extraction and Purification

Several methods have been developed for the extraction and purification of lobetyolin and this compound from Codonopsis pilosula and other plant sources.

Traditional Solvent Extraction

A common method involves the maceration or reflux extraction of the dried and powdered plant material with organic solvents.

Protocol:

-

Maceration: The powdered plant material (e.g., roots of Codonopsis pilosula) is soaked in 80% methanol for 72 hours at room temperature with intermittent shaking. The process is typically repeated three times.

-

Solvent Removal: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to remove the methanol.

-

Lyophilization: The remaining aqueous extract is freeze-dried to obtain a crude powder.

-

Fractionation: The crude extract is then sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Lobetyolin and this compound are typically enriched in the n-butanol fraction.

Supercritical CO₂ Extraction

A more modern and environmentally friendly "green chemistry" approach utilizes supercritical carbon dioxide (CO₂) as the extraction solvent, often with a polar co-solvent.

Protocol:

-

Sample Preparation: The dried and powdered plant material (40-60 mesh) is packed into the extraction vessel.

-

Extraction Parameters: The extraction is performed at a pressure of 30 MPa and a temperature of 60°C.

-

Co-solvent: Ethanol is used as a dynamic co-solvent at a flow rate of 1 mL/min.

-

CO₂ Flow Rate: The supercritical CO₂ flow rate is maintained at 2 L/min.

-

Extraction Time: The extraction is carried out for a duration of 100 minutes.

Purification by Column Chromatography

Further purification of the enriched fractions is achieved using various chromatographic techniques.

Protocol:

-

Alumina Column Chromatography: The crude extract or enriched fraction is dissolved in a minimal amount of solvent and loaded onto a neutral alumina column. Elution with a gradient of solvents (e.g., ethyl acetate and petroleum ether) helps to remove impurities.

-

Silica Gel Column Chromatography: The partially purified fraction is subjected to silica gel column chromatography. Elution is typically performed with a solvent system such as a chloroform-methanol gradient.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification to obtain high-purity lobetyolin and this compound is often achieved using a C18 column with a mobile phase consisting of a gradient of acetonitrile and water.

Experimental Workflow for Extraction and Purification

Caption: Workflow for the extraction and purification of lobetyolin and this compound.

Quantitative Data

The biological activities of lobetyolin have been more extensively quantified compared to this compound. The following tables summarize the available quantitative data.

Table 1: Anticancer Activity of Lobetyolin (IC₅₀ values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MKN-45 | Gastric Cancer | 27.74 | [4] |

| MKN-28 | Gastric Cancer | 19.31 | [4] |

| PC-3 | Prostate Cancer | 5.7 | [5] |

| HCT-116 | Colon Cancer | 10-40 (effective range) | [6] |

Table 2: Other Biological Activities

| Compound | Activity | Quantitative Data | Reference |

| Lobetyolin | Antimalarial | ED₅₀ = 36.8 mg/kg (in vivo) | [7] |

| This compound | Antiarrhythmic | 50 µM significantly restores heart rate in a zebrafish model | [8] |

Biological Activities and Signaling Pathways

Both lobetyolin and this compound exhibit a range of biological activities, with anticancer and anti-inflammatory effects being the most studied for lobetyolin, and antiarrhythmic properties noted for this compound.

Anticancer Activity of Lobetyolin

Lobetyolin has demonstrated significant anticancer effects in various cancer cell lines. Its mechanisms of action involve the modulation of several key signaling pathways.

A primary mechanism of lobetyolin's anticancer activity is its ability to inhibit glutamine metabolism by downregulating the Alanine-Serine-Cysteine Transporter 2 (ASCT2).[1] ASCT2 is a glutamine transporter that is often overexpressed in cancer cells to meet their high metabolic demands.

Signaling Pathway:

Caption: Lobetyolin inhibits the AKT/GSK3β/c-Myc pathway, leading to ASCT2 downregulation.

Lobetyolin inhibits the phosphorylation of AKT, which in turn leads to the dephosphorylation of GSK3β.[4] Active GSK3β then phosphorylates c-Myc, targeting it for degradation. The reduction in c-Myc levels leads to the transcriptional downregulation of ASCT2.[4] This inhibition of glutamine uptake starves the cancer cells, leading to reduced proliferation and induction of apoptosis, partly through the generation of reactive oxygen species (ROS).[4]

Lobetyolin has also been reported to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, which can lead to cell cycle arrest and apoptosis in cancer cells.[2] Additionally, extracts of Codonopsis species containing lobetyolin have been shown to activate the NF-κB pathway, contributing to apoptosis in colon cancer cells.[7]

Antiarrhythmic Activity of this compound

This compound has been identified as having antiarrhythmic effects. Studies using a zebrafish model of terfenadine-induced arrhythmia have shown that this compound can significantly restore normal heart rate and rhythm.[8] The precise molecular mechanism and signaling pathways underlying this cardioprotective effect are still under investigation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of lobetyolin and this compound.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MKN-45, MKN-28)

-

Complete culture medium

-

Lobetyolin/Lobetyolinin stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of the test compound in culture medium.

-

Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of specific proteins (e.g., ASCT2, p-AKT, c-Myc).

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the target proteins)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with 0.1% Tween 20)

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the ECL detection reagent to the membrane and visualize the protein bands using an imaging system.

Zebrafish Arrhythmia Model

This protocol is used to assess the antiarrhythmic potential of compounds.

Materials:

-

Zebrafish embryos (2-3 days post-fertilization)

-

E3 medium (embryo medium)

-

Terfenadine solution (to induce arrhythmia)

-

Test compound solution (e.g., this compound)

-

Microscope with a camera for recording heartbeats

Procedure:

-

Acclimatization: Place zebrafish embryos in a 96-well plate with E3 medium.

-

Baseline Recording: Record the normal heart rate of the embryos for 1 minute.

-

Arrhythmia Induction: Treat the embryos with terfenadine (e.g., 10-20 µM) in E3 medium for a specified duration (e.g., 1-2 hours) until arrhythmia is observed.

-

Compound Treatment: Replace the terfenadine solution with E3 medium containing the test compound at various concentrations. Include a vehicle control.

-

Heart Rate Monitoring: Record the heart rate and rhythm of the embryos at different time points after treatment (e.g., 1, 2, 4, 6, and 24 hours).

-

Data Analysis: Analyze the recorded videos to determine the heart rate (beats per minute) and assess the rhythm for irregularities. Compare the effects of the test compound to the control group to evaluate its antiarrhythmic activity.

Workflow for Zebrafish Arrhythmia Assay

Caption: Workflow for assessing the antiarrhythmic effect of this compound in a zebrafish model.

Conclusion

Lobetyolin and this compound are promising bioactive compounds from Codonopsis pilosula with distinct pharmacological profiles. Lobetyolin exhibits significant anticancer potential through the modulation of key signaling pathways involved in cancer cell metabolism and survival. This compound shows promise as an antiarrhythmic agent, although its mechanism of action requires further investigation. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers to further explore the therapeutic potential of these natural products and to develop new strategies for the treatment of cancer and cardiovascular diseases. Further studies are warranted to fully elucidate the signaling pathways of this compound and to obtain more comprehensive quantitative data on its biological activities.

References

- 1. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 2. html.rhhz.net [html.rhhz.net]

- 3. Anticancer Properties of Lobetyolin, an Essential Component of Radix Codonopsis (Dangshen) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

Pharmacological properties of Lobetyolinin

[2] A review on the phytochemistry and pharmacology of the genus Codonopsis - ScienceDirect (2022-03-01) Lobetyolin has been reported to have anti-inflammatory, anti-oxidant, anti-tumor, anti-viral, immunoregulatory, and estrogenic properties. It has also shown to improve sexual function (Gao et al., 2018). In addition, lobetyolin has demonstrated protective effects against ethanol-induced gastric mucosal injury (Gao et al., 2018). ... (2022-03-01) The main chemical constituents of the genus Codonopsis are polyacetylenes, phenylpropanoids, alkaloids, triterpenoids, and polysaccharides. The pharmacological studies on the genus Codonopsis have revealed that it has anti-tumor, anti-aging, anti-oxidant, and immunomodulatory activities. ... (2022-03-01) The main chemical constituents of the genus Codonopsis are polyacetylenes, phenylpropanoids, alkaloids, triterpenoids, and polysaccharides. ... (2022-03-01) The main chemical constituents of the genus Codonopsis are polyacetylenes, phenylpropanoids, alkaloids, triterpenoids, and polysaccharides. The pharmacological studies on the genus Codonopsis have revealed that it has anti-tumor, anti-aging, anti-oxidant, and immunomodulatory activities. This review summarizes the research progress on the phytochemistry and pharmacology of the genus Codonopsis, and provides a reference for the further development and utilization of this genus. ... (2022-03-01) The main chemical constituents of the genus Codonopsis are polyacetylenes, phenylpropanoids, alkaloids, triterpenoids, and polysaccharides. The pharmacological studies on the genus Codonopsis have revealed that it has anti-tumor, anti-aging, anti-oxidant, and immunomodulatory activities. This review summarizes the research progress on the phytochemistry and pharmacology of the genus Codonopsis, and provides a reference for the further development and utilization of this genus. 3... httpsd://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg9s8yJ6b9zB184-fV610mFf06_8jQj54J_y9tL21w4QcE7-uT8u3-vV7X3Qj9j8W3f1iJp_01k1z9xR7j0X1-m2b-6k19j-1M7J0_1vF3_1m-1_1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-...## Unveiling the Pharmacological Profile of Lobetyolinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a polyacetylene glycoside primarily isolated from the roots of Codonopsis pilosula, has garnered significant attention for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological properties, with a focus on its anticancer effects. We delve into its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols. Furthermore, this document presents visual representations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Introduction

This compound is a bioactive compound belonging to the polyacetylene glycoside family, found in various medicinal plants, most notably Codonopsis pilosula (Radix Codonopsis or Dangshen).[4][5][6][7] Traditionally used in Chinese medicine to tonify the spleen and lung Qi, modern research has begun to uncover the molecular basis for its therapeutic effects, particularly in the realm of oncology.[4][5][6][7][] This guide aims to consolidate the existing scientific literature on this compound, presenting its pharmacological properties in a structured and accessible format for researchers and drug development professionals.

Pharmacological Properties

This compound exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and cardioprotective effects.[2][9][10] However, its most extensively studied property is its anticancer activity.[4][5][6][7][]

Anticancer Activity

This compound has demonstrated efficacy against several types of cancer, with a notable focus on gastric and colon cancer.[4][6][7] Its anticancer effects are primarily attributed to the induction of apoptosis and inhibition of tumor growth.[4][6][7]

Mechanism of Action:

The primary anticancer mechanism of this compound involves the downregulation of glutamine metabolism.[4][6][7][11] It achieves this by significantly reducing both the mRNA and protein expression of the amino acid transporter ASCT2 (Alanine-Serine-Cysteine Transporter 2).[4][6][7][11] ASCT2 is often overexpressed in cancer cells to meet their high demand for glutamine, an essential nutrient for proliferation.[4][6] By inhibiting ASCT2, this compound effectively starves cancer cells of this vital resource, leading to apoptosis and a reduction in tumor growth.[4][6]

The regulation of ASCT2 by this compound appears to be dependent on the tumor suppressor protein p53.[4][6][12] this compound has been shown to block the transport of p53 to the nucleus, thereby modulating the expression of genes involved in glutamine metabolism and apoptosis.[4][6][12]

Furthermore, this compound has been implicated in the modulation of several key signaling pathways, including the MAPK, NF-κB, and PI3K/Akt pathways, which are crucial for cell survival, proliferation, and inflammation.[4][9][13]

Signaling Pathway of this compound's Anticancer Activity

Caption: this compound inhibits p53 nuclear transport, leading to ASCT2 downregulation and apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PC-3 | Prostate Cancer | 5.73 | [14] |

| HCT116 | Colon Cancer | 10-40 (dose-dependent reduction in proliferation) | [4][6] |

| MSTO-211H | Lung Cancer | Not explicitly stated, but lobetyol IC50 was 11.7 µM | [4] |

| NCI-H292 | Lung Cancer | Not explicitly stated, but lobetyol IC50 was 9.6 µM | [4] |

| MKN45 | Gastric Cancer | Not explicitly stated, but lobetyol inhibited growth | [4][6] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosage | Effect | Reference |

| Nude mice with HCT116 xenografts | Colon Cancer | 10, 20, 40 mg/kg (i.p.) for two weeks | Significant reduction in tumor volume | [4][14] |

| Nude mice with MKN45 xenografts | Gastric Cancer | 10 mg/kg (s.c.) once per day for 30 days | Suppression of tumor growth | [4][6][14] |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value (Pure this compound) | Value (Codonopsis pilosula extract) | Reference |

| Tmax (h) | No significant difference | No significant difference | [15] |

| Cmax (ng/mL) | No significant difference | No significant difference | [15] |

| t1/2 (h) | Statistically different | Statistically different | [15] |

| AUC (0-∞) (ng·h/mL) | 253.8 ± 192.6 | Statistically different | [15][16] |

| Bioavailability (%) | 3.90 | 6.97 | [15] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in this guide.

In Vitro Cell Proliferation Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Protocol:

-

Cell Culture: Cancer cell lines (e.g., HCT116, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound (e.g., 5, 10, 15, 20, 25, 30 µM) for a specified period (e.g., 24, 48, 72 hours).[14]

-

Viability Assessment: Cell viability is assessed using methods such as the MTT assay or by direct cell counting.

-

Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Experimental Workflow for In Vitro Cytotoxicity Assay

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

In Vivo Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Implantation: Cancer cells (e.g., MKN-45) are injected subcutaneously into the flank of the mice.[14]

-

Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups. The treatment group receives daily intraperitoneal or subcutaneous injections of this compound (e.g., 10, 20, 40 mg/kg) for a specified duration (e.g., two to four weeks).[4][14] The control group receives a vehicle control.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every five days) using calipers.[14]

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Pharmacokinetic Study in Rats

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Protocol:

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Administration: A single dose of pure this compound or a Codonopsis pilosula extract containing this compound is administered orally or intravenously.

-

Blood Sampling: Blood samples are collected at various time points post-administration.

-

Plasma Analysis: Plasma is separated, and the concentration of this compound is determined using a validated analytical method, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[15]

-

Data Analysis: Pharmacokinetic parameters such as Tmax, Cmax, t1/2, and AUC are calculated from the plasma concentration-time profile.

Conclusion and Future Directions

This compound has emerged as a promising natural product with significant anticancer potential. Its unique mechanism of action, centered on the inhibition of glutamine metabolism via ASCT2 downregulation, presents a novel therapeutic strategy. The quantitative data from preclinical studies are encouraging, though further investigation is warranted.

Future research should focus on:

-

Elucidating the detailed molecular interactions between this compound and its targets.

-

Conducting more extensive preclinical studies in a wider range of cancer models.

-

Optimizing its pharmacokinetic properties to improve bioavailability.

-

Exploring its potential in combination therapies with existing anticancer agents.

While no clinical trials on this compound are currently listed, the compelling preclinical evidence suggests that it is a strong candidate for further development as a novel anticancer therapeutic.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. html.rhhz.net [html.rhhz.net]

- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer Properties of Lobetyolin, an Essential Component of Radix Codonopsis (Dangshen) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Properties of Lobetyolin, an Essential Component of Radix Codonopsis (Dangshen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New publication: Anticancer Properties of Lobetyolin, an Essential Component of Radix Codonopsis - Oncowitan [oncowitan.com]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Progress, pharmacokinetics and future perspectives of luteolin modulating signaling pathways to exert anticancer effects: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. file.glpbio.com [file.glpbio.com]

- 14. Comparative pharmacokinetic and bioavailability study of lobetyolin in rats after administration of lobetyolin and Codonopsis pilosula extract by ultra-performance LC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]

Lobetyolinin in Traditional Chinese Medicine: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyolinin, a polyacetylenic glycoside, is a significant bioactive compound predominantly isolated from the roots of Codonopsis pilosula (Franch.) Nannf., a plant widely used in Traditional Chinese Medicine (TCM) under the name Dangshen or Radix Codonopsis.[1][2] In TCM, Dangshen is traditionally used to tonify the Qi of the spleen and lungs, nourish the blood, and promote the generation of bodily fluids.[2] It is often considered a gentler and more affordable substitute for Ginseng. Modern research has increasingly focused on the pharmacological properties of its individual constituents, with this compound emerging as a compound of interest, particularly for its potential anticancer activities.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its therapeutic potential, mechanism of action, and the experimental methodologies used in its investigation.

Pharmacological Properties and Efficacy

The primary pharmacological effect of this compound and its aglycone, lobetyol, that has been investigated is its anticancer activity. Studies have demonstrated its efficacy in various cancer cell lines, particularly gastric and colon cancer.

Anticancer Activity

This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. The tables below summarize the quantitative data from key studies.

Table 1: In Vitro Efficacy of this compound and Related Compounds against Cancer Cell Lines

| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |

| This compound | MKN-45 (Gastric Cancer) | MTT Assay | 27.74 µM | [3] |

| This compound | MKN-28 (Gastric Cancer) | MTT Assay | 19.31 µM | [3] |

| Lobetyolin | HCT116 (Colon Cancer) | Proliferation Assay | Dose-dependent reduction (10-40 µM) | [4] |

| Lobetyol | MKN45 (Gastric Cancer) | MTT Assay | Not specified, but showed growth inhibition | [2] |

| Lobetyol | MSTO-211H (Lung Cancer) | Not specified | 11.7 µM | [4] |

| Lobetyol | NCI-H292 (Lung Cancer) | Not specified | 9.6 µM | [4] |

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

| Animal Model | Cancer Cell Line | Treatment | Dosage | Outcome | Reference |

| Nude mice | MKN-45 (Gastric Cancer) | This compound | 10 mg/kg | Significant reduction in tumor volume and weight | [3][4] |

Pharmacokinetic Profile

Pharmacokinetic studies in rats have provided initial insights into the absorption, distribution, metabolism, and excretion of this compound.

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Compound Form | Bioavailability | t1/2 (Elimination Half-life) | Tmax (Time to Max. Concentration) | Cmax (Max. Concentration) | Reference | |---|---|---|---|---|---| | Oral | Pure this compound | 3.90% | Statistically different from extract | No significant difference from extract | No significant difference from extract |[5] | | Oral | Codonopsis pilosula Extract | 6.97% | Statistically different from pure form | No significant difference from pure form | No significant difference from pure form |[5] | | Oral | this compound | - | - | 1.0 h | 60.1 ng/mL |[6] |

Mechanism of Action

This compound exerts its anticancer effects through a multi-targeted mechanism, primarily involving the downregulation of the amino acid transporter ASCT2 and the modulation of key signaling pathways.

Downregulation of ASCT2 and Glutamine Metabolism

A crucial aspect of this compound's mechanism is its ability to downregulate the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key transporter of the amino acid glutamine.[3][4] Cancer cells often exhibit an increased dependence on glutamine for their proliferation and survival. By inhibiting ASCT2, this compound effectively starves cancer cells of this essential nutrient, leading to reduced proliferation and the induction of apoptosis.[3][4]

Modulation of Signaling Pathways

This compound has been shown to modulate several intracellular signaling pathways that are critical for cancer cell growth and survival.

-

PI3K/Akt Signaling Pathway: this compound suppresses the phosphorylation of Akt and GSK3β, while promoting the phosphorylation of c-Myc.[3][4] This cascade ultimately leads to the downregulation of ASCT2.

-

Mitochondrial Apoptosis Pathway: The compound induces apoptosis through the intrinsic mitochondrial pathway. This is evidenced by an increased Bax/Bcl-2 ratio, and the activation of caspase-9 and caspase-3.[4]

-